molecular formula C14H14S2 B14433807 ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol CAS No. 77776-01-3

([1,1'-Biphenyl]-2,6-diyl)dimethanethiol

Cat. No.: B14433807
CAS No.: 77776-01-3
M. Wt: 246.4 g/mol
InChI Key: AUCIAKHCQWXLCD-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2,6-diyl)dimethanethiol: is an organic compound characterized by the presence of two phenyl rings connected by a single bond, with two methanethiol groups attached to the 2 and 6 positions of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Introduction of Methanethiol Groups: The methanethiol groups can be introduced via a nucleophilic substitution reaction using a suitable thiolating agent such as methanethiol or a thiolating reagent like thiourea.

Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: can undergo oxidation reactions to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s thiol groups can interact with biological targets, making it a potential candidate for drug development.

    Bioconjugation: It can be used to modify proteins or other biomolecules through thiol-ene reactions.

Industry:

    Corrosion Inhibitors: The compound can be used as a corrosion inhibitor due to its thiol groups.

    Sensors: It can be used in the development of sensors for detecting heavy metals or other analytes.

Mechanism of Action

Molecular Targets and Pathways: The thiol groups in ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

    Biphenyl: Lacks the methanethiol groups.

    2,6-Dimethylbiphenyl: Has methyl groups instead of methanethiol groups.

    2,6-Dimethoxybiphenyl: Has methoxy groups instead of methanethiol groups.

Uniqueness: ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol

Properties

CAS No.

77776-01-3

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

IUPAC Name

[2-phenyl-3-(sulfanylmethyl)phenyl]methanethiol

InChI

InChI=1S/C14H14S2/c15-9-12-7-4-8-13(10-16)14(12)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2

InChI Key

AUCIAKHCQWXLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2CS)CS

Origin of Product

United States

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